Resorcinol vs. Sulfonamide Substituent: Hydrogen-Bond Donor Capacity Differentiation
The resorcinol (benzene-1,3-diol) substituent at position 5 of the isoxazole ring in 879761-86-1 provides two hydrogen-bond donor (HBD) groups, compared to the sulfonamide analog 4-(3-methyl-4-phenylisoxazol-5-yl)benzenesulfonamide (CAS 181695-84-1) which presents a different HBD/HBA pattern. In class-level SAR for resorcinylic isoxazole HSP90 inhibitors, the 2′,4′-dihydroxy substitution pattern on the phenyl ring is essential for target binding: the most potent inhibitors such as CCT239215 (Kd = 11 nM at HSP90α) rely on the free dihydroxy resorcinol motif, while dimethoxy or monomethoxy analogs lose binding entirely [1]. The sulfonamide analog 181695-84-1 is classified as a parecoxib impurity and lacks the resorcinol pharmacophore entirely, making it unsuitable for applications requiring resorcinol-mediated target engagement .
| Evidence Dimension | Hydrogen-bond donor count and resorcinol pharmacophore presence |
|---|---|
| Target Compound Data | 2 aromatic –OH HBD groups (resorcinol); predicted LogP ~3.0–3.4 |
| Comparator Or Baseline | CAS 181695-84-1: sulfonamide group (–SO2NH2); different HBD/HBA geometry |
| Quantified Difference | Qualitative pharmacophore divergence; resorcinol motif essential for HSP90 binding (dimethoxy analogs: no binding) [1] |
| Conditions | HSP90α competitive binding assay; cancer cell proliferation (literature class-level SAR) |
Why This Matters
For screening programs targeting resorcinol-binding proteins (e.g., HSP90, estrogen receptor-β), 879761-86-1 presents the required dihydroxy pharmacophore that the sulfonamide analog cannot substitute.
- [1] Cheung, K. M. et al. (2012). Abstract 4749: Insights into the molecular mechanism of HSP90 binding of methoxy-substituted resorcinylic isoxazole amide inhibitors reveal different isoform selectivity profiles. Cancer Research, 72(8 Supplement), 4749. AACR. CCT239215 Kd = 11 nM. View Source
